molecular formula C15H16Cl2N4O B500790 4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one CAS No. 353255-44-4

4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one

Cat. No. B500790
CAS RN: 353255-44-4
M. Wt: 339.2g/mol
InChI Key: IFILGUWETVVSCK-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chloro-phenyl)-5-(4-methyl-piperazin-1-yl)-2H-pyridazin-3-one, also known as CPMCP, is a heterocyclic compound that is widely used in scientific research. It has a variety of applications, including medicinal chemistry, drug design, and materials science. CPMCP is a synthetic compound that is structurally related to the pyridazine family of compounds. It has been used in a range of studies, including the development of novel drugs, the synthesis of new materials, and the investigation of biochemical and physiological effects.

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives, components structurally related to the compound , have been extensively explored for their medicinal chemistry applications due to their versatile pharmacophore, which allows for the development of various therapeutic agents.

  • Therapeutic Potential : Piperazine cores are integral in the design of drugs with antipsychotic, antidepressant, anticancer, anti-inflammatory, and antihistamine properties, reflecting their broad pharmacological applications. The structural flexibility of piperazine derivatives enables the discovery of molecules with significant pharmacokinetic and pharmacodynamic profiles, underscoring their importance in drug discovery (Rathi et al., 2016).

  • Anti-Mycobacterial Properties : Piperazine as a core structure has been identified in compounds demonstrating potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests its potential role in developing new anti-tuberculosis therapies, highlighting the importance of structure-activity relationship (SAR) studies for optimizing anti-mycobacterial agents (Girase et al., 2020).

  • Pharmacokinetic Modulation : Research into arylpiperazine derivatives, which share a core component with the compound of interest, has shown that these entities undergo extensive metabolic transformations, including N-dealkylation. Understanding these metabolic pathways is crucial for the development of drugs with improved efficacy and reduced toxicity, which is relevant for compounds intended for neurological applications (Caccia, 2007).

properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-19-6-8-20(9-7-19)13-10-18-21(15(22)14(13)17)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFILGUWETVVSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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